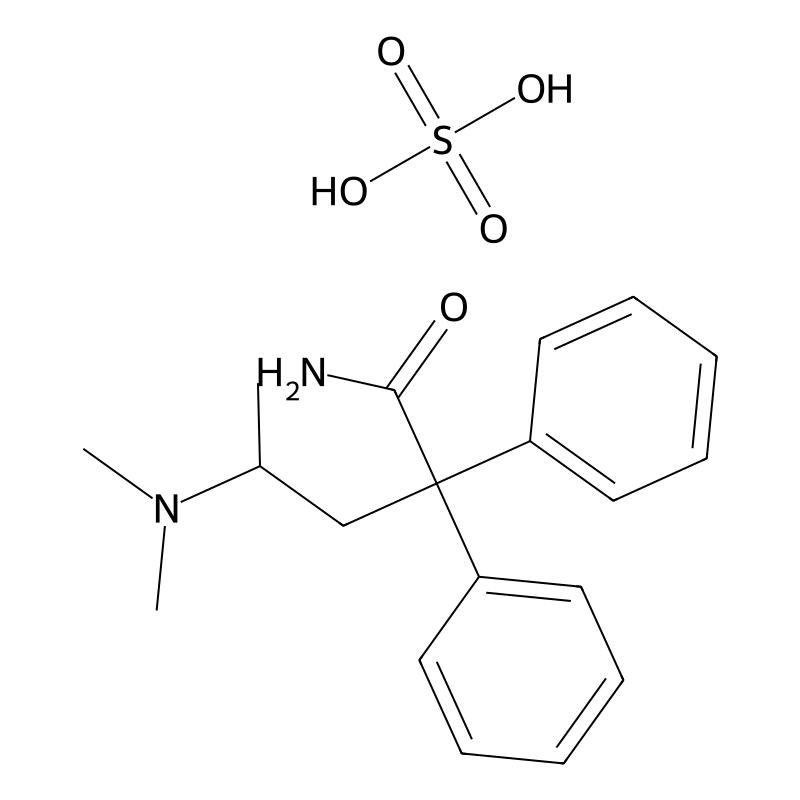

Aminopentamide sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Parkinson's Disease Research:

Prior to the development of levodopa, aminopentamide sulfate was investigated as a potential treatment for Parkinson's disease in the 1950s and 1960s. Studies demonstrated its ability to improve some symptoms, such as rigidity and tremor, but its effectiveness was limited compared to later-discovered medications. Additionally, it was associated with significant side effects, including psychosis and hallucinations, leading to its discontinuation as a therapeutic option. Source: Aminopentamide Sulfate Injection; Aminopentamide Sulfate Tablets. USP compendia:

Investigation of Dopamine Release:

Aminopentamide sulfate acts as a releasing agent for dopamine, a neurotransmitter important for movement, motivation, and reward. Researchers have used it in animal models to study dopamine pathways and their role in various physiological and behavioral processes. By examining the effects of aminopentamide sulfate on dopamine levels and associated behaviors, scientists can gain insights into the complex functions of the dopaminergic system. Source: Role of dopamine in the regulation of food intake and body weight:

Aminopentamide sulfate is a synthetic compound primarily recognized for its antispasmodic properties. It functions as a cholinergic blocking agent, particularly effective on smooth muscle, and is often compared to atropine in its mechanism of action. This compound is utilized mainly in veterinary medicine, specifically for treating gastrointestinal disorders in dogs and cats, such as acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. The marketed form of this compound is known as Centrine, which has been shown to reduce colonic contractions more effectively and for a longer duration than atropine, while also decreasing gastric acidity and motility .

Aminopentamide sulfate acts as an antispasmodic by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells [, ]. Acetylcholine is a neurotransmitter that causes muscle contraction. By blocking these receptors, aminopentamide sulfate relaxes smooth muscles in the digestive tract, reducing cramping, vomiting, and diarrhea.

- Oxidation: Can yield different oxidation products using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Under specific conditions, it can be reduced using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often involving halogens or alkylating agents.

These reactions highlight the versatility of aminopentamide sulfate in synthetic organic chemistry.

The biological activity of aminopentamide sulfate is primarily attributed to its role as a non-selective muscarinic cholinergic antagonist. By inhibiting the action of acetylcholine on muscarinic receptors, it effectively reduces smooth muscle contractions. This mechanism alleviates spasms and associated symptoms in the gastrointestinal tract. Its pharmacological profile indicates that it significantly decreases the tone and amplitude of colonic contractions while also reducing gastric secretions .

The synthesis of aminopentamide sulfate involves several steps:

- Initial Reaction: 4-dimethylaminobutyronitrile is reacted with benzophenone in the presence of a reducing agent to produce 4-(dimethylamino)-2,2-diphenylbutyronitrile.

- Hydrolysis: The nitrile compound undergoes hydrolysis to yield aminopentamide.

- Formation of Sulfate: In industrial production, aminopentamide is reacted with sulfuric acid under controlled conditions to create aminopentamide sulfate .

These methods ensure the purity and stability of the final product.

Aminopentamide sulfate is primarily used in veterinary medicine for:

- Treatment of Gastrointestinal Disorders: It effectively manages conditions such as vomiting, diarrhea, and visceral spasms in dogs and cats.

- Reduction of Gastric Motility: By decreasing the amplitude and tone of colonic contractions, it helps control gastrointestinal transit time .

- Veterinary Specificity: Its application is particularly relevant due to its targeted effects on smooth muscle compared to other anticholinergics like atropine.

Aminopentamide sulfate has several notable interactions with other drugs:

- It may antagonize the effects of metoclopramide.

- Similar to atropine, it can interact with various medications including procainamide, benzodiazepines, antihistamines, and thiazide diuretics .

- Caution is advised when used alongside other anticholinergic drugs due to potential additive effects.

Several compounds share similar properties with aminopentamide sulfate:

| Compound Name | Mechanism of Action | Primary Uses | Unique Characteristics |

|---|---|---|---|

| Atropine | Cholinergic antagonist | Treats bradycardia and organophosphate poisoning | Broader use in human medicine |

| Hyoscyamine | Cholinergic antagonist | Antispasmodic for gastrointestinal disorders | Derived from plants (belladonna) |

| Scopolamine | Cholinergic antagonist | Motion sickness treatment | Significant CNS effects (sedative properties) |

Uniqueness

Aminopentamide sulfate stands out due to its specific application in veterinary medicine for managing gastrointestinal disorders in animals. Its targeted action on smooth muscle makes it particularly effective for treating conditions that involve spasms without the broader systemic effects seen with other anticholinergics like atropine .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

60-46-8

20701-77-3